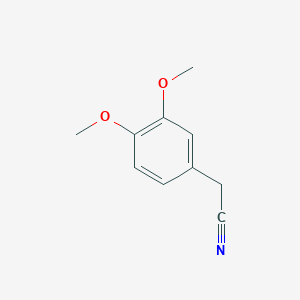

3,4-Dimethoxyphenylacetonitrile

Overview

Description

3,4-Dimethoxyphenylacetonitrile (CAS: 93-17-4) is a nitrile derivative with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It is a white to pale-yellow crystalline solid (melting point: 63–67°C) , though discrepancies in color (e.g., "white solid" in synthetic procedures ) may arise from purity differences. The compound is characterized by a benzene ring with methoxy groups at the 3- and 4-positions and a nitrile group on the adjacent carbon.

Mechanism of Action

(3,4-Dimethoxyphenyl)acetonitrile, also known as 3,4-Dimethoxyphenylacetonitrile or Homoveratronitrile, is a chemical compound with the formula (CH3O)2C6H3CH2CN . This compound has been used in various chemical syntheses and has potential implications in pharmacology.

Target of Action

It is often used as an intermediate in the synthesis of other compounds .

Mode of Action

The exact mode of action of (3,4-Dimethoxyphenyl)acetonitrile is not well-documented. It is primarily used as a chemical intermediate in the synthesis of other compounds. For instance, it has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .

Biochemical Pathways

It has been used in the preparation of modified diterpene (±) nimbidiol, which relies on a sulfenium ion promoted polyene cyclization .

Result of Action

Its primary use as a chemical intermediate suggests that its effects are likely dependent on the final compounds it helps synthesize .

Action Environment

It is known to be insoluble in water and soluble in methanol , which could influence its behavior in different environments.

Biological Activity

3,4-Dimethoxyphenylacetonitrile (CAS No. 93-17-4), also known as homoveratronitrile, is a compound with a molecular formula of CHNO and a molecular weight of 177.2 g/mol. This compound has gained attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its white to almost white crystalline form. It has been utilized in various chemical syntheses, including the preparation of modified diterpenes and as an impurity in the muscle relaxant verapamil .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. A notable investigation involved the synthesis of derivatives based on this compound that demonstrated potent anti-tubulin activity. These derivatives were evaluated against a range of human cancer cell lines, revealing promising results:

- Cell Lines Tested : The compound's derivatives were tested against leukemia (MV4-11), breast (MCF7), prostate (PC-3), and colon cancer cell lines.

- Growth Inhibition : The GI values (concentration required for 50% growth inhibition) for several derivatives ranged from <0.01 µM to 0.022 µM across different cell lines .

| Cell Line | GI (µM) |

|---|---|

| MV4-11 (Leukemia) | 0.044 |

| MCF7 (Breast) | 0.016 |

| PC-3 (Prostate) | <0.01 |

| DU-145 (Prostate) | <0.01 |

This data suggests that compounds derived from this compound may interact effectively with tubulin, inhibiting its polymerization and thereby preventing cancer cell proliferation.

The biological activity of this compound is largely attributed to its structural features that facilitate interaction with cellular targets. The presence of methoxy groups enhances lipophilicity and may improve membrane permeability, allowing for better cellular uptake .

Studies have shown that compounds with similar structures containing trimethoxyphenyl moieties exhibit strong binding affinities to the colchicine site on tubulin . This interaction disrupts microtubule dynamics, which is crucial for cell division and growth.

Study on Antitumor Activity

A comprehensive study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of various derivatives of this compound. The researchers synthesized several analogs and performed in vitro assays to evaluate their cytotoxic effects on multiple cancer cell lines. The findings highlighted that certain derivatives significantly reduced cell viability at low concentrations, indicating their potential as lead compounds for further development .

Synthesis and Characterization

The synthesis of this compound has been documented in various literature sources. For instance, it can be synthesized via the reaction of benzyl chloride with sodium cyanide in dipolar aprotic solvents . Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

Scientific Research Applications

Synthesis of 3,4-Dimethoxyphenylacetonitrile

The synthesis of DMACN typically involves a multi-step process that includes decarboxylation, aldoxime formation, and dehydration reactions. A notable method described in a patent involves using 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate as a precursor. The process is characterized by:

- Decarboxylation : Converting the precursor compound to 3,4-dimethoxyphenylacetaldehyde.

- Aldoxime Reaction : Reacting with hydroxylamine hydrochloride to form the corresponding aldoxime.

- Dehydration : Using a phase-transfer catalyst to yield DMACN with high purity and yield (over 80%) .

Biological Activities

DMACN exhibits various biological activities that make it an interesting subject for research:

- Antimicrobial Activity : Studies have shown that derivatives of DMACN possess significant antimicrobial properties against Gram-positive bacteria. For instance, synthesized derivatives were tested for their efficacy against various microorganisms .

- Enzyme Inhibition : Similar compounds have been investigated for their potential to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for mood regulation and treatment of depression .

- Anticancer Properties : Research has indicated that DMACN and its analogs can exhibit anticancer activity. A study evaluated a series of heterocyclic analogs derived from DMACN against a panel of human cancer cell lines, demonstrating potential for further development as anticancer agents .

Industrial Applications

In addition to its biological significance, DMACN finds applications in various industrial sectors:

- Pharmaceuticals : As an intermediate in the synthesis of complex organic molecules, DMACN is crucial in developing new drugs targeting specific diseases .

- Agrochemicals : Its chemical properties make it suitable for use in the formulation of agrochemicals that enhance crop protection and yield .

- Specialty Chemicals : DMACN is utilized in producing specialty chemicals and advanced materials with tailored properties for specific applications .

Case Studies

Several case studies highlight the practical applications and effectiveness of DMACN:

-

Antimicrobial Activity Study :

- Researchers synthesized several derivatives of DMACN and tested their antimicrobial efficacy. Results indicated significant activity against various pathogens, suggesting potential for development into therapeutic agents .

- Cancer Treatment Research :

-

Enzyme Inhibition Investigation :

- The potential of DMACN as a MAO inhibitor was explored through biochemical assays. The findings suggested that compounds with similar structures could effectively modulate neurotransmitter levels, opening avenues for treating mood disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethoxyphenylacetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or cyanide displacement reactions. For example, demethylation of 3,4-methylenedioxyphenylacetonitrile (CAS 4439-02-5) using HCl/pyridine achieves high yields (~90%) . Optimization involves controlling stoichiometry, temperature (e.g., reflux in aprotic solvents), and catalyst selection (e.g., K₂CO₃ for acid scavenging). Purification via recrystallization (e.g., using ethanol) ensures >98% purity, as noted in safety data sheets .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by using fume hoods .

- First Aid : For ingestion, immediately rinse the mouth and seek medical attention. For skin contact, wash with soap and water for 15 minutes .

- Storage : Store in a cool, dry place away from oxidizers. Degradation over time may increase hazard potential, so avoid long-term storage .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer :

- Gas Chromatography (GC) : Used to confirm >98% purity, as per supplier specifications .

- Melting Point Analysis : The pure compound melts at 62–64°C; deviations indicate impurities .

- Spectroscopy : Compare IR and UV-Vis spectra with reference data (e.g., NIST Chemistry WebBook) to validate structural integrity .

Advanced Research Questions

Q. How can contradictions in reported thermal properties (e.g., melting points) be resolved during experimental design?

- Methodological Answer : Discrepancies in melting points (e.g., 62–64°C vs. 38.67°C in phase-change studies) arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to analyze phase transitions and thermogravimetric analysis (TGA) to assess thermal stability. Ensure consistent crystallization solvents and annealing conditions to minimize variability .

Q. What strategies are effective for resolving synthetic challenges in derivatizing this compound for pharmaceutical intermediates?

- Methodological Answer :

- Hydroxyl Protection : Use benzyl ethers or silyl groups to protect reactive sites during nitration or reductive cyclization steps .

- Catalytic Hydrogenation : Optimize Pd/C or Raney Ni catalysts under controlled H₂ pressure to reduce nitriles to amines without over-reduction .

- Computational Modeling : Employ tools like AI-driven synthesis planners (e.g., Reaxys, Pistachio) to predict feasible routes and avoid dead-end reactions .

Q. How can spectroscopic data (e.g., NMR, MS) be interpreted to confirm structural assignments and detect byproducts?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include methoxy groups at δ ~3.8 ppm (singlet) and aromatic protons at δ ~6.8–7.2 ppm (multiplet). Deuterated solvents (e.g., CDCl₃) reduce interference .

- Mass Spectrometry (MS) : The molecular ion peak (m/z 177.2) should dominate. Fragmentation patterns (e.g., loss of –CN group at m/z 134) confirm the nitrile moiety .

- Contaminant Detection : Use high-resolution MS (HRMS) to identify trace impurities (e.g., residual solvents or oxidation byproducts) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation behavior and partition coefficients (logP) using software like Gaussian or GROMACS .

- Density Functional Theory (DFT) : Calculate vibrational frequencies (IR) and electronic transitions (UV-Vis) to align with experimental spectra .

- Thermodynamic Predictions : Tools like COSMOtherm estimate heat capacities (Cp) and phase-change enthalpies, critical for process scaling .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational heat capacity values?

- Methodological Answer : Discrepancies often arise from phase-change interference (e.g., solid-to-liquid transitions near 38.67°C). Use modulated DSC to separate reversible (Cp) and non-reversible (kinetic) thermal events. Validate computational models (e.g., "true" molecular volume calculations) against interpolated data at stable temperature ranges (e.g., 298–310 K) .

Comparison with Similar Compounds

Key Properties:

- Solubility : Readily soluble in organic solvents like toluene and THF .

- Synthesis : Produced via chloromethylation/cyanidation of veratrole (1,2-dimethoxybenzene) or through oxime intermediates .

- Applications : A critical intermediate in pharmaceuticals, including the synthesis of papaverine (a vasodilator) , xylopinine (an alkaloid) , and coronary vasodilators .

Comparison with Structurally Similar Compounds

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

- Structure : Features a branched methyl group on the carbon chain.

- Synthesis : Alkylation of 3,4-dimethoxyphenylacetonitrile with 2-bromopropane using TEBA as a phase-transfer catalyst (yield: 82% ) .

- No reported melting point, but likely higher due to increased molecular weight.

1,2-Dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane

- Structure : Dimer formed via radical coupling of two this compound units.

- Synthesis : Reaction with di-t-butyl peroxide in refluxing t-butylbenzene (yield: 70% ) .

- Key Differences: Higher molecular weight (350.37 g/mol) and extended conjugation. Reduced solubility in polar solvents due to nonpolar aromatic stacking.

3,5-Dimethoxyphenylacetonitrile

- Structure : Positional isomer with methoxy groups at 3- and 5-positions.

- Properties : Melting point 70–75°C , slightly higher than the 3,4-isomer, likely due to differences in crystal packing.

- Applications : Used in drug, dye, and pesticide synthesis , but less prevalent in alkaloid synthesis compared to the 3,4-isomer.

2-(3,4-Dimethoxyphenyl)-1-(2,4,5-trihydroxyphenyl)ethanone

- Structure : Ketone derivative synthesized via Hoesch reaction with pyrogallol.

- Properties : Melting point 174°C , significantly higher than the parent nitrile due to hydrogen bonding from hydroxyl groups.

- Applications : Intermediate in fine chemicals and reference standards .

Data Tables

Critical Analysis of Discrepancies

- Melting Point Variation : reports a melting point of 38.67°C for this compound, conflicting with authoritative sources . This may stem from measurement errors or polymorphic forms.

- Color Differences : Descriptions range from "white solid" to "pale-yellow crystalline" , likely due to purity levels or synthetic conditions.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLSUMISAQDOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239220 | |

| Record name | (3,4-Dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Dimethoxyphenylacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-17-4 | |

| Record name | 3,4-Dimethoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-Dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOVERATRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C8S706SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.